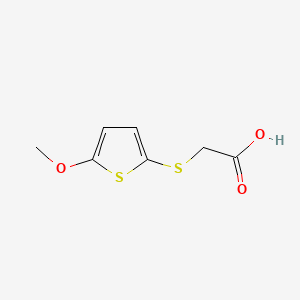
(5-Methoxy-2-thienyl)thioacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-2-thienyl)thioacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8O3S2 and its molecular weight is 204.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
MTTA has been investigated for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that MTTA could induce apoptosis in cancer cells by disrupting critical cellular pathways.
Table 1: Cytotoxic Effects of MTTA on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 30.1 | Induction of apoptosis |
| SKOV-3 | 19.5 | Disruption of microtubule dynamics |
| MOLT-4 | Not effective | Rapid hydrolysis observed |
The mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. This disruption leads to cell cycle arrest and subsequent apoptosis in sensitive cell lines .
Metabolic Effects
MTTA has shown corticosteroid-like effects, influencing lipid metabolism and platelet aggregation. In animal studies, oral administration of MTTA at varying doses resulted in significant changes in lipid profiles, including:
- Decreased total lipids and free fatty acids.
- Increased triglycerides at higher doses.
- Alterations in hematological parameters such as reduced eosinophils and lymphocytes .
These findings suggest potential applications in managing metabolic disorders like obesity and dyslipidemia.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of MTTA on human ovarian carcinoma (SKOV-3) cells. The results indicated that MTTA not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. The study concluded that MTTA could serve as a lead compound for developing novel anticancer agents targeting ovarian cancer .
Case Study 2: Lipid Metabolism Modulation
In a systemic tolerance study involving rats, MTTA was administered over four weeks to assess its impact on lipid metabolism. The results showed a dose-dependent response where higher doses led to increased triglyceride levels and altered lipid excretion profiles. This suggests that MTTA may have therapeutic implications for conditions related to lipid metabolism disorders .
Propiedades
Número CAS |
58386-00-8 |
|---|---|
Fórmula molecular |
C7H8O3S2 |
Peso molecular |
204.3 g/mol |
Nombre IUPAC |
2-(5-methoxythiophen-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C7H8O3S2/c1-10-6-2-3-7(12-6)11-4-5(8)9/h2-3H,4H2,1H3,(H,8,9) |
Clave InChI |
PZAWQZAIIRNLOE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(S1)SCC(=O)O |
SMILES canónico |
COC1=CC=C(S1)SCC(=O)O |
Key on ui other cas no. |
58386-00-8 |
Sinónimos |
(5-methoxy-2-thienyl)thioacetic acid MTTA sodium (5-methoxy-2-thienyl)thioacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















